4-Chloroacetoxystyrene

Description

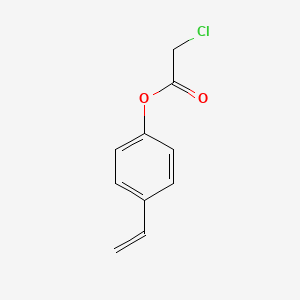

4-Chloroacetoxystyrene is a styrene derivative featuring a chlorine atom at the para position of the benzene ring and an acetoxy (-OAc) group attached to the vinyl backbone. This compound combines the aromatic stability of styrene with the electron-withdrawing effects of chlorine and the ester functionality of the acetoxy group. Such structural features make it a versatile intermediate in polymer chemistry, particularly for synthesizing specialty resins or copolymers with tailored thermal and mechanical properties.

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

(4-ethenylphenyl) 2-chloroacetate |

InChI |

InChI=1S/C10H9ClO2/c1-2-8-3-5-9(6-4-8)13-10(12)7-11/h2-6H,1,7H2 |

InChI Key |

CGOXQUPHAKMSBZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)OC(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloroacetoxystyrene with structurally related styrene derivatives, focusing on molecular properties, applications, and safety considerations:

Key Findings:

In contrast, 4-Chlorostyrene oxide’s epoxide group enables ring-opening polymerization, useful for epoxy-based materials .

Thermal and Chemical Stability :

- Chlorine substituents generally improve flame retardancy. This compound may outperform 4-Chloro-α-methylstyrene in thermal stability due to the electron-withdrawing acetoxy group .

- Nitro-substituted analogs (e.g., 4-Chloro-3-nitrostyrene) exhibit oxidative instability, limiting their utility compared to acetoxy derivatives .

Safety and Handling :

- Styrene derivatives universally require precautions against inhalation and skin contact. This compound’s ester group may reduce volatility compared to 4-Chlorostyrene but increase hydrolysis risk in humid environments .

- Epoxide-containing derivatives (e.g., 4-Chlorostyrene oxide) pose sensitization hazards, necessitating stricter handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.